Cas no 78648-35-8 (2-(2-oxopiperidin-1-yl)benzoic acid)

2-(2-Oxopiperidin-1-yl)benzoic acid is a heterocyclic organic compound featuring a benzoic acid moiety linked to a 2-oxopiperidine ring. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. The compound serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and metabolic pathways. Its dual functionality allows for selective modifications at either the carboxylic acid or lactam group, facilitating diverse derivatization. The rigid piperidinone scaffold enhances stability, while the aromatic system contributes to favorable solubility and reactivity profiles. This balance of properties makes it a useful building block for medicinal chemistry and material science applications.
2-(2-oxopiperidin-1-yl)benzoic acid structure
78648-35-8 structure
Product name:2-(2-oxopiperidin-1-yl)benzoic acid
CAS No:78648-35-8
MF:C12H13NO3
Molecular Weight:219.237
CID:3029942
PubChem ID:11665705

2-(2-oxopiperidin-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-oxopiperidin-1-yl)benzoic acid
    • CS-0237614
    • DTXSID101295021
    • DDA64835
    • 78648-35-8
    • EN300-185736
    • AKOS000199604
    • 2-(2-oxopiperidin-1-yl)benzoicacid
    • 855-937-5
    • Z285922872
    • G55756
    • DTXCID401725554
    • 2-(2-Oxo-1-piperidinyl)benzoic acid
    • インチ: InChI=1S/C12H13NO3/c14-11-7-3-4-8-13(11)10-6-2-1-5-9(10)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
    • InChIKey: JSLGWWWSTMZEOU-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 219.08954328Da
  • 同位素质量: 219.08954328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 290
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 57.6Ų

2-(2-oxopiperidin-1-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-185736-0.05g
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95.0%
0.05g
$118.0 2025-03-21
Enamine
EN300-185736-1g
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
1g
$584.0 2023-09-18
1PlusChem
1P00GHN0-1g
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
1g
$784.00 2024-04-21
1PlusChem
1P00GHN0-2.5g
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
2.5g
$1480.00 2024-04-21
1PlusChem
1P00GHN0-500mg
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
500mg
$627.00 2024-04-21
Aaron
AR00GHVC-500mg
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
500mg
$654.00 2025-02-10
Aaron
AR00GHVC-1g
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
1g
$828.00 2025-02-10
1PlusChem
1P00GHN0-10g
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
10g
$3172.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308284-1g
2-(2-Oxopiperidin-1-yl)benzoic acid
78648-35-8 98%
1g
¥3612.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9932-10G
2-(2-oxopiperidin-1-yl)benzoic acid
78648-35-8 95%
10g
¥ 11,299.00 2023-04-13

2-(2-oxopiperidin-1-yl)benzoic acid 関連文献

2-(2-oxopiperidin-1-yl)benzoic acidに関する追加情報

Comprehensive Analysis of 2-(2-oxopiperidin-1-yl)benzoic acid (CAS No. 78648-35-8): Properties, Applications, and Industry Insights

2-(2-oxopiperidin-1-yl)benzoic acid (CAS No. 78648-35-8) is a specialized organic compound with a unique molecular structure that combines a benzoic acid moiety with a 2-oxopiperidine ring. This hybrid structure grants it distinct physicochemical properties, making it valuable in pharmaceutical research, agrochemical development, and material science. The compound's ketone-functionalized piperidine core and carboxylic acid group enable diverse reactivity, attracting attention for drug intermediate synthesis and bioactivity studies.

Recent trends in heterocyclic compound research highlight the growing demand for piperidine derivatives like 2-(2-oxopiperidin-1-yl)benzoic acid. Search engine data reveals frequent queries about "piperidine-based drug candidates" and "benzoic acid derivatives in medicinal chemistry," reflecting industry interest. The compound's potential as a building block for kinase inhibitors aligns with current focus areas in oncology research, while its hydrogen-bonding capacity makes it relevant for crystal engineering studies.

Synthetic routes to 78648-35-8 typically involve condensation reactions between 2-chlorobenzoic acid and 2-piperidinone, with optimization studies focusing on green chemistry principles—a hot topic in organic synthesis. Analytical characterization via HPLC purity testing and NMR spectral analysis confirms structural integrity, addressing quality concerns frequently raised by procurement specialists. The compound's melting point (198-202°C) and solubility profile (soluble in DMSO, slightly soluble in ethanol) are critical parameters for formulation scientists.

In pharmaceutical applications, 2-(2-oxopiperidin-1-yl)benzoic acid serves as a precursor for neurologically active compounds, with patent literature suggesting utility in GABA receptor modulation. This connects with trending searches about "non-benzodiazepine anxiolytics" and "next-generation CNS drugs." Its metal-chelating properties also spark interest in catalytic applications, particularly in asymmetric synthesis—an area gaining traction in academic publications.

Regulatory status analyses confirm that CAS 78648-35-8 is not classified under restricted substance lists, though proper laboratory safety protocols should be observed during handling. Market intelligence indicates steady demand from contract research organizations and specialty chemical suppliers, with purity grades ranging from 95% to >98%. The compound's structure-activity relationship (SAR) potential continues to drive computational chemistry studies, particularly in molecular docking simulations for target identification.

Environmental fate studies of 2-(2-oxopiperidin-1-yl)benzoic acid show moderate biodegradability, prompting research into sustainable degradation methods—a concern frequently voiced in green chemistry forums. Analytical method development for trace detection has advanced significantly, with LC-MS techniques now capable of quantifying the compound at ppb levels, addressing quality control challenges noted in industry surveys.

Emerging applications include its use in photoactive materials research, where its chromophore characteristics are being explored for organic electronics. This aligns with growing interest in "organic semiconductor precursors" and "non-fullerene acceptors" within materials science communities. The compound's thermal stability (decomposition >250°C) makes it suitable for high-temperature processes, a property valued in polymer modification studies.

Supply chain analyses reveal that 78648-35-8 is primarily manufactured by specialty chemical producers in China, India, and Europe, with custom synthesis services increasingly offering kilogram-scale production. Technical discussions frequently address recrystallization optimization to improve yield and purity—key concerns for process chemists. The compound's logP value (~1.2) suggests favorable bioavailability potential, explaining its popularity in medicinal chemistry optimization projects.

Recent patent activity demonstrates innovative uses of 2-(2-oxopiperidin-1-yl)benzoic acid in prodrug design and bioconjugation chemistry, particularly for antibody-drug conjugates (ADCs)—a rapidly expanding therapeutic modality. These developments respond to frequent searches about "targeted drug delivery systems" and "linker technologies in ADCs." The compound's crystalline polymorphism has also become a focus area, given its implications for pharmaceutical solid-state properties.

Academic research leverages 78648-35-8 as a model compound for studying intramolecular hydrogen bonding effects on molecular conformation—a topic with implications for molecular recognition in drug design. Spectroscopy studies utilizing FT-IR and Raman techniques provide detailed vibrational assignments that assist in quality verification, addressing common analytical challenges noted in research publications.

The future outlook for 2-(2-oxopiperidin-1-yl)benzoic acid appears promising, with expanding applications in biomaterials engineering and catalysis research. As synthetic methodologies advance and structure-property relationships become better understood, this versatile compound is poised to play increasingly significant roles across multiple scientific disciplines, from pharmaceutical development to advanced material design.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:78648-35-8)2-(2-oxopiperidin-1-yl)benzoic acid
A1090941
Purity:99%
はかる:1g
Price ($):338.0